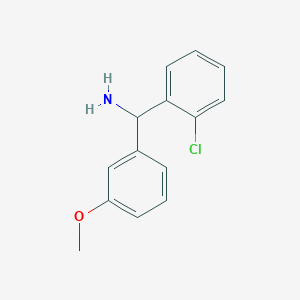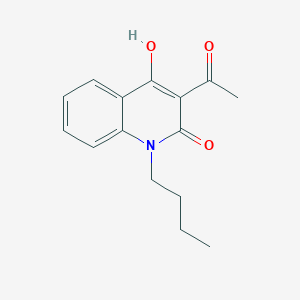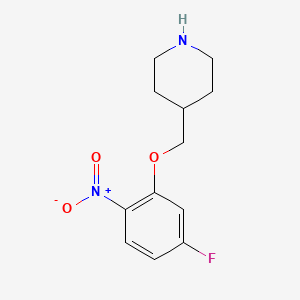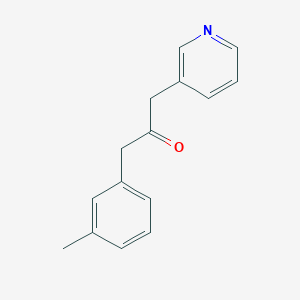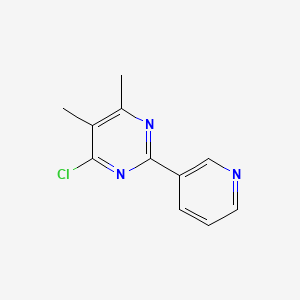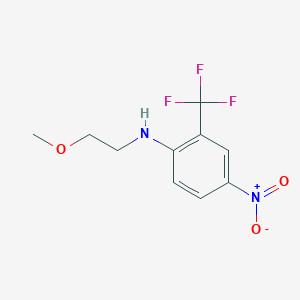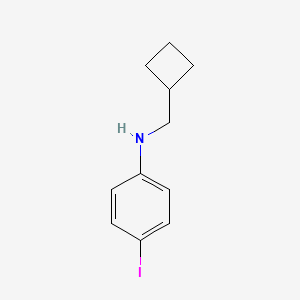
N-(cyclobutylmethyl)-4-iodoaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclodextrins and Derivatives in Drug Delivery
Cyclodextrins, which share structural similarities with N-(cyclobutylmethyl)-4-iodoaniline through their capacity for complex formation, have been extensively studied for their applications in drug delivery systems. These cyclic oligosaccharides can form inclusion complexes with various compounds, enhancing the solubility, stability, and bioavailability of guest molecules. Their application extends across pharmaceuticals, food, cosmetics, and environmental protection, showcasing their versatility and importance in scientific research and industrial applications (Sharma & Baldi, 2016).
Transition-Metal Phosphors for Organic Light Emitting Diodes (OLEDs)
Research on transition-metal-based phosphors, which are critical for OLED technology, often involves the synthesis and application of complex organic molecules similar to N-(cyclobutylmethyl)-4-iodoaniline. These compounds play a significant role in developing highly efficient and tunable phosphorescent materials for use in displays and lighting. The design and synthesis of these materials focus on modifying ligands around the metal center to achieve desired photophysical properties, demonstrating the compound's relevance in material science and optoelectronics (Chi & Chou, 2010).
Nanosponges for Controlled Drug Release
Cyclodextrin-based nanosponges represent another innovative application area closely related to the functional capabilities of N-(cyclobutylmethyl)-4-iodoaniline. These highly porous nanoparticles are designed for controlled drug release, offering new ways to improve drug solubility and stability. The versatility of nanosponges, derived from the structural flexibility and host-guest interaction capabilities of cyclodextrins, highlights the potential of similar compounds in nanotechnology and pharmaceuticals (Sherje et al., 2017).
Molecular Modeling and Cyclodextrins
The field of molecular modeling, especially in the context of cyclodextrins and their complexes, presents an indirect application of compounds like N-(cyclobutylmethyl)-4-iodoaniline. Through computational studies, researchers can predict the behavior of cyclodextrin complexes, optimizing their properties for various applications, from drug delivery to environmental remediation. This research underscores the importance of computational chemistry in understanding and applying complex molecules (Zhao et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECKZFFPNBPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-4-iodoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



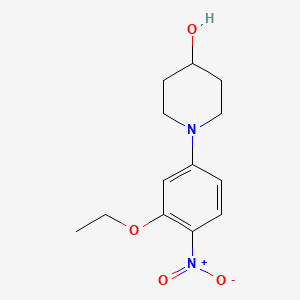
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)
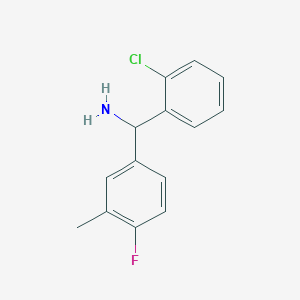
![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
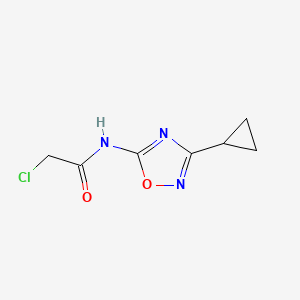
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
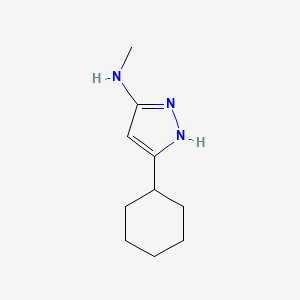
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
